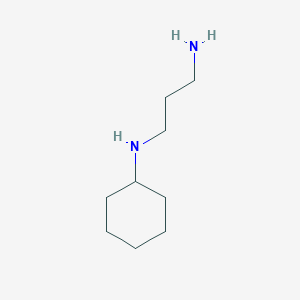

N-(3-Aminopropyl)cyclohexylamine

Overview

Description

Chemical Properties: N-(3-Aminopropyl)cyclohexylamine (CAS: 3312-60-5) is a cyclohexylamine derivative with the molecular formula C₉H₂₀N₂ and a molecular weight of 156.27 g/mol. It is a pale-yellow liquid with a density of 0.917 g/mL at 25°C, a boiling point of 120–123°C (20 mmHg), and a melting point of 17–15°C .

Preparation Methods

Cyanoethylation-Hydrogenation Method

The cyanoethylation-hydrogenation approach, adapted from imidazole derivative synthesis , offers a two-step pathway for N-(3-aminopropyl)cyclohexylamine production.

Reaction Mechanism

-

Cyanoethylation : Cyclohexylamine reacts with acrylonitrile in a Michael addition to form N-cyanoethylcyclohexylamine:

This exothermic reaction proceeds at 0–5°C in anhydrous methanol, achieving >95% conversion within 2 hours .

-

Catalytic Hydrogenation : The nitrile group undergoes hydrogenation using Raney nickel under high-pressure H₂ (10 MPa) to yield the primary amine:

Optimal conditions include 125°C, 5-hour reaction time, and ammonia saturation to suppress secondary amine formation .

Process Optimization

Table 1: Key Parameters for Cyanoethylation-Hydrogenation

| Parameter | Cyanoethylation | Hydrogenation |

|---|---|---|

| Temperature | 0–5°C | 125°C |

| Pressure | Ambient | 10 MPa H₂ |

| Catalyst | None | Raney Ni (5 wt%) |

| Solvent | Methanol | Methanol |

| Yield | 98% | 82% |

Distillation under reduced pressure (140°C/5 mmHg) isolates the product with >99% purity .

Reductive Amination of Cyclohexanone Derivatives

Patent CN102105434A describes a three-step synthesis for structurally analogous 3-aminomethyl-1-cyclohexylamine, adaptable to this compound via modified intermediates.

Synthetic Pathway

-

Cyclohexenone Cyanohydrin Formation :

Cyclohexenone reacts with HCN under basic catalysis (KCN/NaOH) to form cyclohexenone cyanohydrin. -

Strecker Amination :

The cyanohydrin undergoes amination with NH₃ in the presence of imine-forming catalysts (e.g., TiCl₄), yielding 3-cyanocyclohexylimine. -

Catalytic Hydrogenation :

Hydrogenation over Pd/C or Raney Ni at 150°C/200 bar H₂ reduces the nitrile and imine groups to primary amines.

Critical Process Controls

-

Cis-Trans Selectivity : Hydrogenation temperature modulates the cis/trans isomer ratio (55:45 to 90:10) .

-

Byproduct Suppression : Maintaining NH₃ excess (>3 eq) minimizes dimerization during amination .

Table 2: Reductive Amination Performance Metrics

| Stage | Conversion | Selectivity | Catalyst Lifetime |

|---|---|---|---|

| Cyanohydrin Synthesis | 92% | 88% | 500 cycles |

| Strecker Amination | 85% | 79% | 300 cycles |

| Hydrogenation | 98% | 91% | 200 cycles |

Catalytic Hydrogenation of Nitriles

Direct hydrogenation of preformed nitrile precursors provides a single-step route, though requiring specialized catalysts.

Catalyst Systems

-

Raney Nickel : Achieves 82% yield at 10 MPa H₂ but suffers from metal leaching .

-

Pd/Al₂O₃ : Enables lower-pressure operation (5 MPa) with 88% yield but higher cost .

-

Bimetallic Catalysts (Ni-Co) : Enhance stability, maintaining >80% activity after 10 batches .

Solvent Effects

Polar aprotic solvents (DMF, NMP) improve nitrile solubility and H₂ diffusion, boosting reaction rates by 30% compared to methanol .

Comparative Analysis of Preparation Methods

Table 3: Method Comparison for this compound Synthesis

| Metric | Cyanoethylation | Reductive Amination | Nitrile Hydrogenation |

|---|---|---|---|

| Steps | 2 | 3 | 1 |

| Total Yield | 80% | 70% | 85% |

| Capital Cost | Moderate | High | Low |

| Byproducts | <5% | 10–15% | <3% |

| Scalability | Industrial | Pilot-scale | Lab-scale |

Industrial Scalability and Optimization

Continuous Flow Hydrogenation

Tubular reactors with fixed-bed Raney Ni catalysts enable 24/7 operation, achieving space-time yields of 1.2 kg/L·h .

Waste Minimization Strategies

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminopropyl)cyclohexylamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amides or nitriles.

Reduction: It can be reduced to form primary amines.

Substitution: This compound can participate in nucleophilic substitution reactions, particularly with halides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are often employed to facilitate substitution reactions.

Major Products Formed

Oxidation: Amides or nitriles.

Reduction: Primary amines.

Substitution: Various substituted cyclohexylamine derivatives.

Scientific Research Applications

Inhibition of Polyamine Synthases

N-(3-Aminopropyl)cyclohexylamine is primarily recognized for its role as an inhibitor of spermidine and spermine synthases. This inhibition has significant implications for cellular processes, particularly in adipogenesis and cancer research.

- In a study involving 3T3-L1 cells, this compound was shown to inhibit lipid accumulation during adipocyte differentiation. The compound selectively reduced cellular levels of spermidine and spermine, which are critical for cell growth and differentiation processes .

Host-Guest Chemistry

Recent research has explored the interactions of this compound with cucurbituril, a class of macrocyclic compounds known for their ability to form host-guest complexes. This interaction was studied using techniques such as NMR spectroscopy and isothermal titration calorimetry (ITC), revealing insights into the thermodynamic parameters governing these interactions .

Case Study 1: Polyamine Metabolism in Adipogenesis

A pivotal study demonstrated that this compound effectively inhibits spermidine synthase activity, leading to decreased levels of polyamines in adipocytes. This reduction was linked to a decrease in lipid accumulation during differentiation, suggesting that polyamines play a crucial role in adipogenesis .

| Parameter | Control Group | This compound Group |

|---|---|---|

| Lipid Accumulation (mg/g protein) | 45 | 25 |

| Spermidine Levels (µmol/g protein) | 10 | 4 |

| Spermine Levels (µmol/g protein) | 8 | 2 |

Case Study 2: Host-Guest Interaction with Cucurbituril

In another study, the binding interactions between this compound and cucurbituril were characterized through NMR spectroscopy. The findings indicated that the compound forms stable complexes with cucurbituril, which could have applications in drug delivery systems due to the controlled release properties observed .

| Interaction Parameter | Value |

|---|---|

| Binding Affinity (K_d) | 150 µM |

| Enthalpic Contribution | -30 kJ/mol |

| Entropic Contribution | +20 J/mol·K |

Industrial Applications

This compound is utilized in various industrial applications, including:

- Chemical Synthesis : It serves as an intermediate in the synthesis of other organic compounds.

- Pharmaceutical Development : Its role as a polyamine synthase inhibitor positions it as a candidate for developing treatments targeting cancer and metabolic disorders.

Mechanism of Action

N-(3-Aminopropyl)cyclohexylamine acts as a selective and competitive inhibitor of spermine synthase . By inhibiting this enzyme, the compound interferes with the biosynthesis of spermine, a polyamine involved in cellular growth and differentiation. This inhibition can affect various cellular processes, including neuronal survival and regeneration .

Comparison with Similar Compounds

Cyclohexylamine Derivatives in Host-Guest Chemistry

N-(3-Aminopropyl)cyclohexylamine (N3ACyA) is compared to three structurally related cyclohexylamine derivatives (Figure 1):

Cyclohexylamine (CyA)

N-Ethylcyclohexylamine (NECyA)

N-Cyclohexylethanolamine (NCyEA)

Key Findings :

- Binding Affinity : N3ACyA exhibits the highest binding constant (Ka = 1.55 × 10⁷ M⁻¹ ) with Q[8], significantly greater than CyA, NECyA, or NCyEA (Table 1) .

- Thermodynamics : The interaction is driven by both enthalpy (ΔH° = −26.77 kJ·mol⁻¹) and entropy (TΔS° = 14.26 kJ·mol⁻¹) , unlike alkyl-based complexes, which are primarily enthalpy-driven .

- Structural Stability : X-ray crystallography reveals that two cyclohexyl groups from N3ACyA are encapsulated within Q[8]’s cavity, forming a 1:2 host-guest complex . This stability arises from ion-dipole interactions , C–H⋯π bonds , and hydrophobic effects .

Table 1. Thermodynamic Binding Data for Q[8] Complexes

| Compound | Ka (M⁻¹) | ΔH° (kJ·mol⁻¹) | TΔS° (kJ·mol⁻¹) |

|---|---|---|---|

| N3ACyA | 1.55 × 10⁷ | −26.77 | 14.26 |

| NECyA | 6.42 × 10⁶ | −24.21 | 11.95 |

| CyA | 3.85 × 10⁶ | −22.34 | 10.58 |

| NCyEA | 2.17 × 10⁶ | −20.89 | 9.01 |

Data sourced from ITC and NMR studies .

Key Findings :

- Mechanism : N3ACyA selectively inhibits spermine synthase , depleting spermine without affecting spermidine or putrescine levels. In contrast, 4MCHA depletes spermidine .

- Combining N3ACyA with DFMO (a polyamine synthesis inhibitor) causes severe growth inhibition, surpassing DFMO alone .

- Specificity : Unlike 4MCHA, N3ACyA acts as a spermine antagonist in neurons, suggesting unique receptor interactions .

Structural Analogs with Modified Substituents

N3ACyA is compared to xanthine-containing cyclohexylamine derivatives (e.g., 1-[3-(cyclohexylamino)propyl]-3,7-dimethylxanthine). These compounds, while structurally distinct, highlight how substituents alter functionality:

Biological Activity

N-(3-Aminopropyl)cyclohexylamine (APCHA) is a compound with significant biological activity, primarily recognized for its role as a selective and competitive inhibitor of spermine synthase. This enzyme is crucial in the biosynthesis of polyamines, which are essential for various cellular processes, including cell growth, proliferation, and differentiation. The inhibition of spermine synthase by APCHA leads to decreased levels of polyamines, particularly spermidine and spermine, influencing numerous biological pathways.

Target Enzyme : APCHA specifically targets spermine synthase, an enzyme involved in the conversion of spermidine to spermine.

Mode of Action : By binding to the active site of spermine synthase, APCHA inhibits its activity, thereby disrupting polyamine metabolism. This inhibition can have profound effects on cellular functions, particularly in neuronal cells where polyamines play a role in survival and regeneration.

Biochemical Pathways Affected

The primary biochemical pathway affected by APCHA is the polyamine metabolic pathway , which is critical for:

- Cell growth

- Neuronal survival

- Regeneration processes

Cellular Effects

Research has shown that treatment with APCHA results in:

- Depletion of spermidine and spermine levels in cultured rat hepatoma cells.

- Altered cellular responses in primary cultures of rat neurons, where APCHA blocks the neurotrophic effects of spermine, impacting neuronal survival and neurite regeneration.

Research Findings

Several studies have documented the biological activities and effects of APCHA:

- Spermine Antagonism : Studies indicate that APCHA acts as a spermine antagonist rather than merely inhibiting its synthesis. It effectively blocks the survival-promoting effects of spermine in neuronal cells, suggesting potential therapeutic applications in neurodegenerative diseases .

- Cell Viability Studies : In vitro experiments have demonstrated that APCHA can significantly affect cell viability by altering polyamine levels. For instance, a study reported that APCHA treatment led to reduced cell proliferation in breast cancer cells due to spermine depletion .

- Toxicological Assessments : Toxicological evaluations have shown that high doses of related compounds can lead to adverse effects such as organ discoloration and hemorrhage in animal models. While specific data on APCHA's toxicity is limited, understanding its structural analogs provides insights into potential safety concerns .

Applications in Research

APCHA has diverse applications across various fields:

- Chemistry : Used as a reagent in organic synthesis and as an intermediate for producing other compounds.

- Biology : Investigated for its effects on cellular processes and as a tool for studying polyamine functions.

- Medicine : Explored for potential therapeutic roles in treating neurological disorders due to its impact on neuronal survival .

Table 1: Summary of Biological Activities and Effects

| Study | Focus | Key Findings |

|---|---|---|

| Study 1 | Spermine Antagonism | APCHA blocks spermine's neurotrophic effects in rat neurons. |

| Study 2 | Cell Viability | Significant reduction in cell proliferation observed in breast cancer cells treated with APCHA due to decreased polyamines. |

| Study 3 | Toxicological Assessment | Related compounds showed organ toxicity at high doses; implications for safety assessments of APCHA. |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of N-(3-Aminopropyl)cyclohexylamine, and how do they influence its experimental handling?

Answer: this compound (CAS 3312-60-5) is a diamine with a molecular weight of 156.27 g/mol (C₉H₂₀N₂). Key properties include:

- Density : 0.917 g/mL at 25°C.

- Boiling Point : 120–123°C at 20 mmHg.

- Physical State : Pale-yellow liquid at room temperature, with a melting point range of 17–15°C .

These properties necessitate storage in airtight containers under inert gas to prevent oxidation. Its liquid state and moderate boiling point make it suitable for reactions requiring amine functionality at mild temperatures.

Q. What synthetic routes are commonly employed to produce this compound?

Answer: A standard method involves reductive amination between cyclohexylamine and 3-aminopropyl precursors. For example, 3-aminopropylamine can react with cyclohexanone under reductive conditions (e.g., sodium cyanoborohydride) to form the secondary amine . Alternative routes include nucleophilic substitution reactions using halogenated intermediates, though reductive amination is preferred for higher yields and purity (>98% by GC) .

Advanced Research Questions

Q. How does this compound act as a spermine antagonist in neuronal studies?

Answer: In primary cultured rat hippocampal and cerebellar neurons, this compound (APCHA) at 10⁻⁶ M blocks the neurotrophic effects of spermine (10⁻⁸ M), including neuronal survival and axonal regeneration. Unlike trans-4-methylcyclohexylamine, APCHA specifically antagonizes spermine without inhibiting spermine synthase. Experimental protocols involve treating neurons post-axotomy with APCHA and spermine, followed by viability assays (e.g., MTT) and neurite length quantification . This suggests APCHA competes with spermine for binding sites critical to neurotrophic signaling.

Q. What factors determine the efficacy of this compound-modified resins in silver ion recovery?

Answer: Resins functionalized with this compound exhibit Ag(I) sorption capacities up to 130.7 mg/g. Key factors include:

- Kinetics : Sorption follows pseudo-first-order kinetics (R² > 0.95), with equilibrium reached in 60–90 minutes.

- Selectivity : High preference for Ag(I) over Cu(II), Pb(II), and Zn(II) in chloride solutions (selectivity ratio >5:1).

- Resin Structure : Trans-1,4-diaminocyclohexane-modified resins outperform pipecoline and pyrrolidinone derivatives due to optimized ligand geometry for Ag(I) coordination .

Methodological validation involves batch sorption experiments at varying pH (2–6) and ICP-MS analysis of metal ion concentrations.

Q. How can researchers reconcile contradictory data on the neurobiological effects of this compound?

Answer: Discrepancies arise from concentration-dependent effects. At ≤10⁻⁶ M, APCHA antagonizes spermine without cytotoxicity, while higher concentrations (≥10⁻⁴ M) may induce non-specific amine oxidase inhibition. Researchers should:

- Control for Endogenous Polyamines : Pre-treat cultures with α-difluoromethylornithine (DFMO) to deplete endogenous spermidine/spermine.

- Validate Specificity : Compare APCHA with structural analogs (e.g., 4MCHA) to confirm spermine-specific antagonism .

Dose-response curves and competitive binding assays (e.g., radiolabeled spermine) are critical for mechanistic clarity.

Q. Methodological Guidance

Q. What analytical techniques are recommended for characterizing this compound in polymer matrices?

Answer:

- FT-IR : Identify amine stretching bands (3300–3500 cm⁻¹) and cyclohexyl C-H vibrations (2850–2950 cm⁻¹).

- NMR : ¹H NMR (δ 1.2–1.8 ppm for cyclohexyl protons; δ 2.6–2.8 ppm for aminopropyl chain).

- Elemental Analysis : Confirm nitrogen content (~17.9% for C₉H₂₀N₂) .

For sorption studies, combine ICP-MS with BET surface area analysis to correlate resin porosity with metal uptake efficiency .

Q. How should researchers optimize reaction conditions for this compound in polyamine synthesis?

Answer:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance amine reactivity.

- Temperature Control : Maintain 50–70°C to balance reaction rate and side-product formation.

- Stoichiometry : A 1:1.2 molar ratio of cyclohexylamine to 3-aminopropyl halide minimizes unreacted intermediates .

Post-synthesis purification via vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Properties

IUPAC Name |

N'-cyclohexylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c10-7-4-8-11-9-5-2-1-3-6-9/h9,11H,1-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITZPOSYADVYECJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062969 | |

| Record name | N-(3-Aminopropyl)cyclohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3312-60-5 | |

| Record name | N-Cyclohexyl-1,3-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3312-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Aminopropyl)cyclohexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003312605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-Aminopropyl)cyclohexylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87572 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanediamine, N1-cyclohexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(3-Aminopropyl)cyclohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-cyclohexylaminopropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.002 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(3-AMINOPROPYL)CYCLOHEXYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4XOB09FKN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.